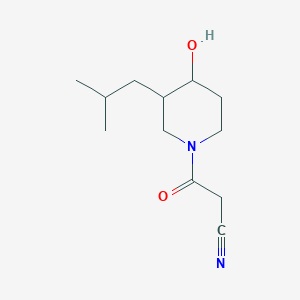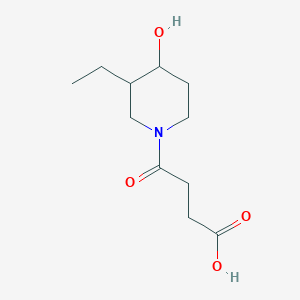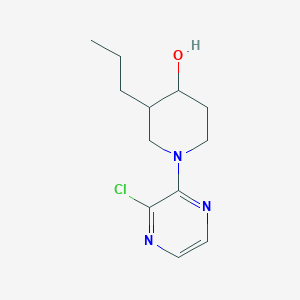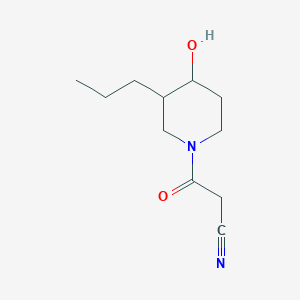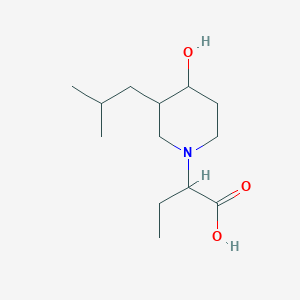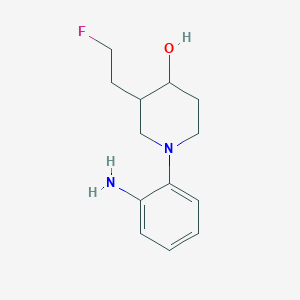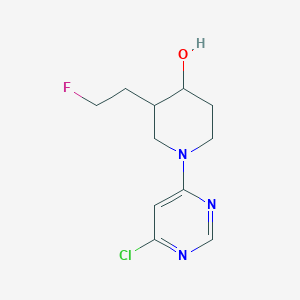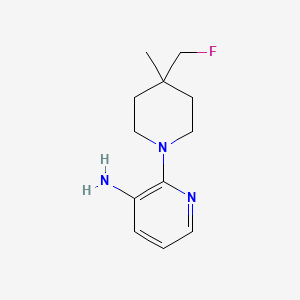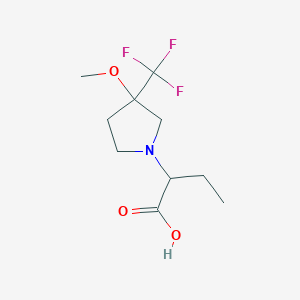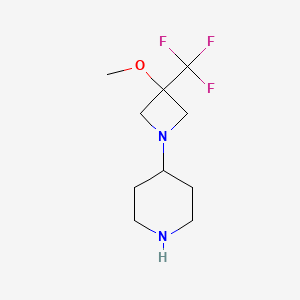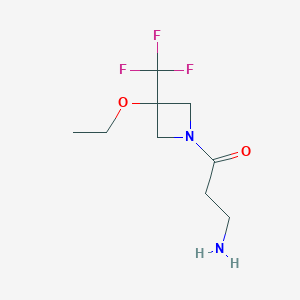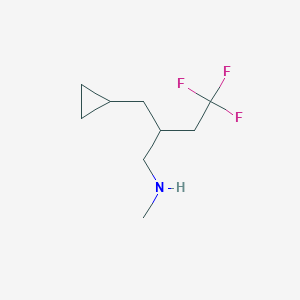
2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine
Descripción general
Descripción
The compound “2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine” is a complex organic molecule. It contains a cyclopropyl group, a trifluoro group, and an amine group. The cyclopropyl group is a three-membered carbon ring, which is known for its strain and reactivity . The trifluoro group consists of three fluorine atoms attached to a single carbon, which can greatly influence the compound’s reactivity and physical properties due to the high electronegativity of fluorine. The amine group (-NH2) is a basic functional group that consists of a nitrogen atom attached to hydrogen atoms and/or alkyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the cyclopropyl, trifluoro, and amine groups. The cyclopropyl group is known to impart strain to the molecule, which can influence its reactivity . The trifluoro group, being highly electronegative, would create a polar region in the molecule. The amine group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The cyclopropyl group is known for its ring strain and reactivity . The trifluoro group can undergo various reactions due to the presence of highly electronegative fluorine atoms. The amine group, being a basic functional group, can participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the trifluoro group could increase the compound’s stability and lipophilicity. The amine group could influence the compound’s solubility in water .Aplicaciones Científicas De Investigación
Fluorinated Compound Synthesis
Fluorinated compounds have significant applications in pharmaceuticals, agrochemicals, and materials science due to their unique properties. Studies have explored the peculiarities of cyclization reactions involving trifluoroacetoacetate to synthesize hexahydroimidazo[1,2-a]pyridin-5-ones under mild conditions, indicating the potential of utilizing similar trifluoro compounds in complex organic syntheses (Goryaeva et al., 2020).
Cyclopropylamine Synthesis
Cyclopropylamines are valuable in medicinal chemistry due to their presence in various bioactive molecules. An efficient and safe multigram synthesis of trans-2-(trifluoromethyl)cyclopropylamine from 4,4,4-trifluorobut-2-enoic acid was reported, showcasing the utility of such compounds in synthetic chemistry and potentially in drug discovery (Yarmolchuk et al., 2012).
Chiral Compound Synthesis
The synthesis and characterization of chiral lithium diamides derived from linked N-isopropyl valinol or alaninol, leading to various chiral compounds, highlight the importance of 2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine and its derivatives in asymmetric synthesis and the development of chiral catalysts (Su et al., 2014).
Medicinal Chemistry Applications
In medicinal chemistry, the synthesis of (-)-N-(cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one from 4,14-dimethoxy-N-methylmorphinan-6-one demonstrated the compound's utility as a pure opioid receptor antagonist, highlighting its potential in developing new therapeutic agents (Schmidhammer et al., 1989).
Mecanismo De Acción
Target of Action
Many chemical compounds exert their effects by interacting with specific proteins or enzymes in the body, known as their targets. These targets can include receptors, ion channels, or enzymes involved in critical biochemical pathways .
Mode of Action
The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target protein, inhibiting the function of an enzyme, or modulating the activity of a receptor .
Biochemical Pathways
Once a compound interacts with its target, it can influence various biochemical pathways. This could involve altering signal transduction pathways, affecting gene expression, or disrupting metabolic processes .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (often abbreviated as ADME). Factors such as solubility, stability, and molecular size can all influence a compound’s pharmacokinetic properties .
Result of Action
The ultimate effects of the compound will depend on its mode of action and the biochemical pathways it influences. This could range from inducing cell death in cancer cells to reducing inflammation or pain .
Action Environment
The efficacy and stability of a compound can be influenced by various environmental factors. These can include temperature, pH, and the presence of other molecules or compounds. Additionally, a compound’s action can be affected by the specific biological environment it is in, such as the type of tissue or cell .
Análisis Bioquímico
Biochemical Properties
2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclopropanases, which are enzymes involved in the formation of cyclopropane rings . These interactions are crucial for the compound’s biological activity and stability. Additionally, the compound’s trifluoromethyl group contributes to its unique biochemical properties, influencing its reactivity and interaction with other biomolecules.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are critical for understanding the compound’s potential therapeutic applications and its impact on cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound’s interaction with DNA and RNA can lead to alterations in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biological activity . Understanding these temporal effects is essential for optimizing experimental conditions and ensuring reproducibility in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . For example, studies have shown that the compound can induce specific physiological responses at low doses, but excessive doses may result in toxicity and organ damage. These dosage effects are crucial for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments are influenced by its interactions with these transporters. Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and targeting in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its biological effects. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N/c1-13-6-8(4-7-2-3-7)5-9(10,11)12/h7-8,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHFWCZWWTZKQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC1CC1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



